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These application notes provide a comprehensive overview and detailed protocols for the
formulation, characterization, and in vitro evaluation of Bictegravir (BIC)-loaded poly(lactic-co-
glycolic acid) (PLGA) nanoparticles. This long-acting nanoformulation is designed to improve
the therapeutic index and pharmacokinetic profile of Bictegravir for HIV-1 treatment and
prophylaxis.[1][2] Additionally, data and methodologies for a combination nanoformulation of
Bictegravir and Tenofovir Alafenamide (TAF) are presented.[3][4][5]

Data Presentation
Table 1: Physicochemical Characteristics of Bictegravir

(BIC) and BIC+TAF Nanoformulations

Polydispe o Encapsul
eta
Formulati Particle rsity . ation Referenc
Polymer . Potential .
on Size (hm) Index (mv) Efficiency e
m
(PDI) (%)
PLGA
BIC NPs 189.2+3.2 <0.2 243+39 479+69 [1]
(75:25)
BIC+TAF 228.8 + 0.124 + Not
PLGA 202+ 1.4 B [4]
NPs 14.9 0.035 Specified
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Table 2: In Vitro Efficacy and Cytotoxicity of BIC
Nanoformulation vs, BIC Solution

. . Selectivity
Cell Line Formulation CC50 (uM) EC50 (pM) Reference
Index (SI)
TZM-bl BIC Solution ~ 2.25 0.604 3.7 [11[2]
TZM-bl BIC NPs 820.4 0.0038 215,789 [1][2]
PBMCs BIC Solution Not Specified 2.33+2.15 0.29 [1112]
PBMCs BIC NPs Not Specified  0.076 = 0.45 523.33 [1][2]

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; Sl: Selectivity Index
(CC50/EC50)

Table 3: Intracellular Pharmacokinetics of BIC
Nanoformulation in TZM-bl Cells

Fold Increase

Parameter BIC Solution BIC NPs (NPs vs. Reference
Solution)

Cmax Not Specified Not Specified 2.4 [1]

AUC(all) Not Specified Not Specified 3.1 [1]

Cmax: Maximum intracellular concentration; AUC(all): Area under the concentration-time curve

Table 4: In Vitro Cytotoxicity of BIC+TAF
Nanoformulation vs, Solution in PBMCs

Fold Increase in

Formulation CC50 (pg/ml) CC50 (NPs vs. Reference
Solution)

BIC+TAF Solution 9.53+2.32 - [5]

BIC+TAF NPs 35.67 +2.69 3.7 [5]
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Experimental Protocols

Protocol 1: Preparation of Bictegravir-Loaded PLGA
Nanoparticles

This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation method for
fabricating BIC-loaded PLGA nanoparticles.[1][6]

Materials:

Bictegravir (BIC)

e Poly(lactic-co-glycolic acid) (PLGA, lactide:glycolide 75:25, Mw 4,000-15,000)[1]
¢ Dichloromethane (DCM)

e Polyvinyl alcohol (PVA)

» Deionized water

e Magnetic stirrer

e Probe sonicator

 Rotary evaporator

Ultracentrifuge
Procedure:

e Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of Bictegravir in 2 mL of
dichloromethane.

e Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

o Emulsification: Add the organic phase dropwise to 10 mL of the aqueous PVA solution under
constant stirring on a magnetic stirrer.
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e Sonication: Sonicate the resulting mixture using a probe sonicator on ice for 3 minutes (30
seconds on, 10 seconds off cycles) to form a stable oil-in-water emulsion.

e Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the
dichloromethane under reduced pressure for 2-3 hours.

o Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20
minutes at 4°C.

e Washing: Discard the supernatant and wash the nanoparticle pellet three times with
deionized water to remove excess PVA and un-encapsulated drug.

» Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water
containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a
powdered form of the nanoparticles.

o Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size and Zeta Potential Analysis:
e Resuspend a small amount of lyophilized nanopatrticles in deionized water.

e Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average
particle size and Polydispersity Index (PDI).

o Measure the surface charge (Zeta Potential) using the same instrument.
2.2 Encapsulation Efficiency (EE) and Drug Loading (DL):
» Weigh a precise amount of lyophilized nanoparticles (e.g., 5 mg).

» Dissolve the nanoparticles in a suitable solvent (e.g., DCM or DMSO) to release the
encapsulated drug.

e Quantify the amount of Bictegravir using a validated analytical method such as High-
Performance Liquid Chromatography (HPLC) or LC-MS/MS.[1]
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e Calculate EE and DL using the following formulas:
o EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

o DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of the nanoformulation.
Materials:

e TZM-Dbl cells or Peripheral Blood Mononuclear Cells (PBMCs)

o Complete cell culture medium

 Bictegravir nanoformulation and Bictegravir solution

o 96-well cell culture plates

o Cell viability assay kit (e.g., MTT, XTT)

» Plate reader

Procedure:

o Cell Seeding: Seed TZM-bl cells or PBMCs in a 96-well plate at a density of 1 x 104
cells/well and incubate for 24 hours.

o Treatment: Prepare serial dilutions of the Bictegravir nanoformulation and the free drug
solution.

e Remove the old media and add 100 pL of the prepared dilutions to the respective wells.
Include untreated cells as a control.

 Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

 Viability Assessment: Perform the cell viability assay according to the manufacturer's
instructions.
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o Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of
cell viability for each concentration relative to the untreated control. Determine the CC50
value by plotting cell viability against drug concentration and using non-linear regression
analysis.

Protocol 4: In Vitro Anti-HIV-1 Efficacy Study

This protocol determines the 50% effective concentration (EC50) against HIV-1.

Materials:

TZM-bl cells or PBMCs

HIV-1 viral stock (e.g., HIV-1NLX, HIV-1ADA)[1]

Bictegravir nanoformulation and Bictegravir solution

Luciferase assay system (for TZM-bl cells) or p24 ELISA kit (for PBMCs)

Luminometer or ELISA plate reader

Procedure:

o Cell Seeding and Treatment: Seed cells and treat with serial dilutions of the nanoformulation
and free drug as described in Protocol 3.

« Infection: After a short pre-treatment incubation (e.g., 2 hours), infect the cells with a
predetermined amount of HIV-1 virus stock.

e Incubation: Incubate the infected cells for 48 hours.

o Quantification of Viral Replication:

o For TZM-bl cells: Measure the luciferase activity, which corresponds to the level of viral
replication.

o For PBMCs: Measure the concentration of the p24 viral antigen in the cell supernatant
using an ELISA Kit.
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» Data Analysis: Calculate the percentage of HIV-1 inhibition for each concentration relative to
the infected, untreated control. Determine the EC50 value by plotting the percentage of
inhibition against drug concentration and using non-linear regression analysis.
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Caption: Workflow for the synthesis and characterization of Bictegravir-loaded PLGA

nanoparticles.
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Caption: Intracellular pathway of Bictegravir nanopatrticles for HIV inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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